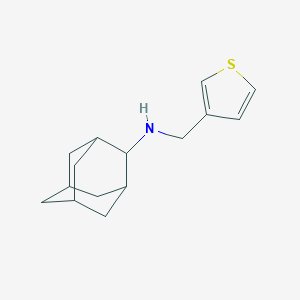![molecular formula C16H21NO B275835 N-[(2-ethoxynaphthalen-1-yl)methyl]propan-2-amine](/img/structure/B275835.png)
N-[(2-ethoxynaphthalen-1-yl)methyl]propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-ethoxynaphthalen-1-yl)methyl]propan-2-amine, also known as ENA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. The synthesis of ENA has been studied and optimized, and its mechanism of action has been explored.
Applications De Recherche Scientifique
N-[(2-ethoxynaphthalen-1-yl)methyl]propan-2-amine has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, N-[(2-ethoxynaphthalen-1-yl)methyl]propan-2-amine has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. In material science, N-[(2-ethoxynaphthalen-1-yl)methyl]propan-2-amine has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, N-[(2-ethoxynaphthalen-1-yl)methyl]propan-2-amine has been used as a fluorescent probe for the detection of various analytes.
Mécanisme D'action
The mechanism of action of N-[(2-ethoxynaphthalen-1-yl)methyl]propan-2-amine is not fully understood, but it is believed to involve the interaction of N-[(2-ethoxynaphthalen-1-yl)methyl]propan-2-amine with specific target molecules in cells. N-[(2-ethoxynaphthalen-1-yl)methyl]propan-2-amine has been shown to bind to DNA and inhibit the activity of certain enzymes, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
N-[(2-ethoxynaphthalen-1-yl)methyl]propan-2-amine has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. N-[(2-ethoxynaphthalen-1-yl)methyl]propan-2-amine has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(2-ethoxynaphthalen-1-yl)methyl]propan-2-amine has several advantages for lab experiments, including its ease of synthesis and purification, as well as its fluorescent properties, which make it a useful probe for various analytical applications. However, N-[(2-ethoxynaphthalen-1-yl)methyl]propan-2-amine also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on N-[(2-ethoxynaphthalen-1-yl)methyl]propan-2-amine, including the development of novel N-[(2-ethoxynaphthalen-1-yl)methyl]propan-2-amine-based materials with unique properties, the exploration of N-[(2-ethoxynaphthalen-1-yl)methyl]propan-2-amine's potential therapeutic applications, and the investigation of its mechanism of action. Further studies are also needed to fully understand the advantages and limitations of N-[(2-ethoxynaphthalen-1-yl)methyl]propan-2-amine for lab experiments and to optimize its synthesis and purification methods.
Méthodes De Synthèse
The synthesis of N-[(2-ethoxynaphthalen-1-yl)methyl]propan-2-amine involves the condensation of 2-ethoxynaphthalene with propan-2-amine in the presence of a catalyst such as boron trifluoride etherate. The reaction yields N-[(2-ethoxynaphthalen-1-yl)methyl]propan-2-amine as a yellow oil that can be purified through column chromatography. The synthesis of N-[(2-ethoxynaphthalen-1-yl)methyl]propan-2-amine has been optimized to increase yield and purity, and various modifications to the reaction conditions have been explored.
Propriétés
Formule moléculaire |
C16H21NO |
|---|---|
Poids moléculaire |
243.34 g/mol |
Nom IUPAC |
N-[(2-ethoxynaphthalen-1-yl)methyl]propan-2-amine |
InChI |
InChI=1S/C16H21NO/c1-4-18-16-10-9-13-7-5-6-8-14(13)15(16)11-17-12(2)3/h5-10,12,17H,4,11H2,1-3H3 |
Clé InChI |
RVOJHWBFLUTFDD-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)CNC(C)C |
SMILES canonique |
CCOC1=C(C2=CC=CC=C2C=C1)CNC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(5-phenyl-2-furyl)methyl]-N-(3-pyridinylmethyl)amine](/img/structure/B275754.png)
![N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-1-phenylethanamine](/img/structure/B275756.png)
![4-({[4-(Dimethylamino)benzyl]amino}methyl)benzoic acid](/img/structure/B275757.png)


![N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-2-methoxyethanamine](/img/structure/B275763.png)
![4-[({[5-(3-Chlorophenyl)-2-furyl]methyl}amino)methyl]benzoic acid](/img/structure/B275765.png)
![1-[5-(3,5-dichlorophenyl)furan-2-yl]-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B275769.png)
![1-[5-(3,5-dichlorophenyl)furan-2-yl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B275770.png)
![4-[2-({[5-(3,5-Dichlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide](/img/structure/B275771.png)
![4-[2-({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide](/img/structure/B275773.png)
![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine](/img/structure/B275774.png)
![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2-methoxyethanamine](/img/structure/B275775.png)
![1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B275777.png)